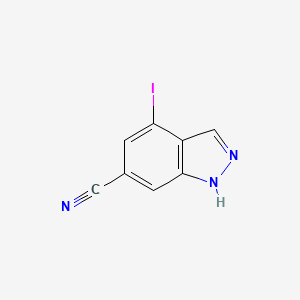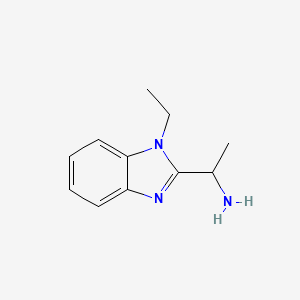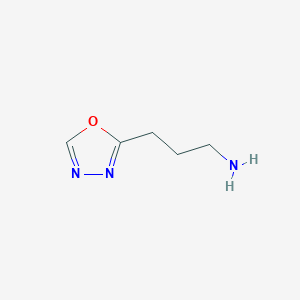
Quinoline, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris-
概要
説明
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- is a complex organic compound that features a quinoline moiety linked to a triazine core. This compound is notable for its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- typically involves the reaction of quinoline derivatives with triazine compounds. One common method includes the substitution of chloride ions in cyanuric chloride with quinoline derivatives in the presence of a base such as sodium carbonate . The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine core can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, often catalyzed by metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for nucleophilic substitution and metal catalysts like zinc trifluoromethanesulfonate for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation reactions can produce quinoline N-oxides .
科学的研究の応用
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, while the triazine core can form stable complexes with metal ions, affecting enzymatic activities . These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Uniqueness
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- is unique due to its combination of quinoline and triazine structures, which endows it with a wide range of chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
2-[4,6-di(quinolin-2-yl)-1,3,5-triazin-2-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N6/c1-4-10-22-19(7-1)13-16-25(31-22)28-34-29(26-17-14-20-8-2-5-11-23(20)32-26)36-30(35-28)27-18-15-21-9-3-6-12-24(21)33-27/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCYKMDPCZMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC(=NC(=N3)C4=NC5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762761 | |
| Record name | 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)triquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108248-14-2 | |
| Record name | 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)triquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B3210925.png)
![7-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3210931.png)




![1H-Pyrrole-2-carboxaldehyde, 3,5-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-methyl-](/img/structure/B3210959.png)







